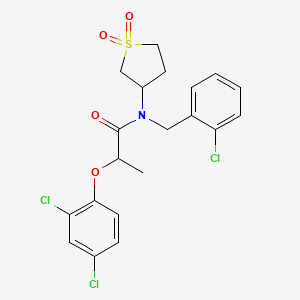

N-(2-chlorobenzyl)-2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide

Description

N-(2-chlorobenzyl)-2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is a synthetic amide derivative characterized by three distinct structural motifs:

- 2,4-Dichlorophenoxy moiety: A halogen-rich aromatic group, commonly associated with pesticidal or antimicrobial activity due to electron-withdrawing effects .

- 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing heterocycle that improves metabolic stability and solubility compared to non-oxidized thioether analogs .

Properties

Molecular Formula |

C20H20Cl3NO4S |

|---|---|

Molecular Weight |

476.8 g/mol |

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-(1,1-dioxothiolan-3-yl)propanamide |

InChI |

InChI=1S/C20H20Cl3NO4S/c1-13(28-19-7-6-15(21)10-18(19)23)20(25)24(16-8-9-29(26,27)12-16)11-14-4-2-3-5-17(14)22/h2-7,10,13,16H,8-9,11-12H2,1H3 |

InChI Key |

JGVMKVTYWUUXNI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N(CC1=CC=CC=C1Cl)C2CCS(=O)(=O)C2)OC3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Biological Activity

N-(2-chlorobenzyl)-2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is a synthetic organic compound with potential biological activities. This compound is characterized by its complex structure, which includes chlorinated aromatic rings and a tetrahydrothiophene moiety. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : N-[(2-chlorobenzyl)-2-(2,4-dichlorophenoxy)]-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide

- Molecular Formula : C₁₆H₁₆Cl₃N₂O₂S

- CAS Number : [1040684-13-6]

The biological activity of this compound is likely mediated through several mechanisms:

- Antimicrobial Activity : The presence of chlorinated aromatic groups may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial growth.

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and mediators, contributing to reduced inflammation.

Anticancer Activity

Several studies have investigated the anticancer properties of related compounds with similar structures. For instance, a study on related benzamide derivatives demonstrated significant antiproliferative effects against various cancer cell lines. The IC50 values for these compounds ranged from 0.5 to 5 μM, indicating potent activity against solid tumors. Although specific data for this compound is limited, the structural similarities suggest potential anticancer activity.

Table 1: Summary of Biological Activities

Case Study 1: Antitumor Efficacy

A study focusing on HDAC inhibitors found that compounds with similar structures exhibited strong antitumor activities. For example, FNA showed an IC50 of 1.30 μM against HepG2 cells and demonstrated significant tumor growth inhibition in xenograft models. While direct studies on this compound are lacking, the results from related compounds suggest a promising avenue for research.

Case Study 2: Antimicrobial Properties

Research into chlorinated phenoxy compounds has indicated their effectiveness against certain bacterial strains. These compounds often disrupt cell wall synthesis or function as enzyme inhibitors. The specific antimicrobial efficacy of this compound remains to be fully elucidated but warrants further investigation based on structural analogs.

Comparison with Similar Compounds

Core Amide Backbone Variations

The target compound shares a propanamide backbone with several analogs, but substituent variations critically influence properties:

*Full name: N-benzyl-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide

Key Observations :

Sulfone vs. Non-Sulfone Heterocycles

The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound contrasts with non-sulfonated heterocycles in other amides:

- Sulfone advantages : Higher polarity improves aqueous solubility; sulfone groups resist metabolic oxidation compared to thioethers .

- Disadvantages : Increased molecular weight may reduce permeability.

For example, N-(2,4-dimethoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide shares a sulfone moiety but lacks halogenation, highlighting a trade-off between solubility and bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.